molecular formula C21H19F3N4O B11074183 N-(3-methylpent-1-yn-3-yl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

N-(3-methylpent-1-yn-3-yl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B11074183
M. Wt: 400.4 g/mol
InChI Key: ALDNCVPBXCMQOF-UHFFFAOYSA-N
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Description

N-(3-methylpent-1-yn-3-yl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a synthetic organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylpent-1-yn-3-yl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of substituents: The 3-methylpent-1-yn-3-yl, 4-methylphenyl, and trifluoromethyl groups are introduced through various organic reactions such as alkylation, arylation, and trifluoromethylation.

    Carboxamide formation: The final step involves the formation of the carboxamide group through amidation reactions.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylpent-1-yn-3-yl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Potential therapeutic agent for treating diseases due to its biological activity.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound might inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of substituents, which can confer unique biological activities or chemical properties compared to other similar compounds.

Properties

Molecular Formula

C21H19F3N4O

Molecular Weight

400.4 g/mol

IUPAC Name

N-(3-methylpent-1-yn-3-yl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C21H19F3N4O/c1-5-20(4,6-2)26-19(29)16-12-18-25-15(14-9-7-13(3)8-10-14)11-17(21(22,23)24)28(18)27-16/h1,7-12H,6H2,2-4H3,(H,26,29)

InChI Key

ALDNCVPBXCMQOF-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C#C)NC(=O)C1=NN2C(=CC(=NC2=C1)C3=CC=C(C=C3)C)C(F)(F)F

Origin of Product

United States

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